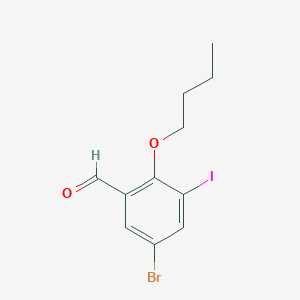

5-Bromo-2-butoxy-3-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butoxy-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMBNBICCFKLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1I)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294492 | |

| Record name | 5-Bromo-2-butoxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-52-9 | |

| Record name | 5-Bromo-2-butoxy-3-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-butoxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Butoxy 3 Iodobenzaldehyde

Precursor Synthesis and Functionalization Strategies

The synthesis of 5-Bromo-2-butoxy-3-iodobenzaldehyde typically commences with a commercially available and relatively simple aromatic precursor, which is then functionalized in a stepwise manner. A logical and common starting material is 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747). This precursor contains the essential aldehyde group and a hydroxyl group that can direct the subsequent halogenation steps and later be converted to the butoxy ether.

Strategic Introduction of Halogen Substituents (Bromine and Iodine)

The introduction of both bromine and iodine onto the benzaldehyde (B42025) ring at specific positions is a critical phase in the synthesis. The order and method of these halogenations are paramount to ensure the correct regiochemistry of the final product.

Direct electrophilic aromatic substitution is the primary method for introducing bromine and iodine onto the aromatic ring of a salicylaldehyde derivative. The activating and ortho-, para-directing nature of the hydroxyl group plays a crucial role in determining the position of the incoming electrophiles.

The bromination of salicylaldehyde derivatives often utilizes molecular bromine in a suitable solvent, such as acetic acid. The hydroxyl group directs the bromine to the positions ortho and para to it. Since the ortho position (position 3) is sterically hindered by the adjacent aldehyde group, and the other ortho position (position 6) is less activated, the para-position (position 5) is preferentially brominated.

Following bromination, the subsequent iodination is directed by both the hydroxyl and the bromo substituents. The iodination can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid, or with an iodine monochloride solution. The hydroxyl group strongly directs the iodine to the remaining ortho position (position 3). The presence of the bromo group at position 5 further deactivates the ring towards electrophilic attack, but the powerful directing effect of the hydroxyl group ensures the introduction of iodine at the desired C-3 position.

A plausible reaction sequence is the bromination of 2-hydroxybenzaldehyde to yield 5-bromo-2-hydroxybenzaldehyde, followed by iodination to produce the key intermediate, 5-bromo-2-hydroxy-3-iodobenzaldehyde.

| Reagent/Catalyst | Position of Halogenation | Product |

| Bromine (Br₂) in Acetic Acid | 5-position | 5-Bromo-2-hydroxybenzaldehyde |

| Iodine (I₂) with Nitric Acid (HNO₃) | 3-position | 5-Bromo-2-hydroxy-3-iodobenzaldehyde |

While direct halogenation is the more common approach, halogen exchange reactions, such as the Finkelstein reaction, are generally not employed for the synthesis of aryl halides from other aryl halides under typical conditions. However, in some contexts, a Sandmeyer-type reaction starting from a corresponding amino-substituted precursor could be envisioned to introduce the bromo or iodo group with high regioselectivity. For instance, starting with an appropriately substituted aminobenzaldehyde, diazotization followed by treatment with a copper(I) halide salt could install the halogen at a specific position. However, for the synthesis of this compound, direct halogenation of a phenolic precursor is generally more straightforward and efficient.

Aldehyde Group Installation and Manipulation

The introduction of the aldehyde (formyl) group onto the aromatic ring is a pivotal step in the synthesis. This transformation can be accomplished through direct formylation of the aromatic substrate or by the oxidation of a precursor functional group, such as a benzylic alcohol or methyl group.

Direct formylation involves the introduction of a -CHO group onto the aromatic ring in a single step. Several named reactions are suitable for this purpose, with the choice depending on the nature of the substrate and the desired regioselectivity. For a trisubstituted precursor like 1-bromo-4-butoxy-2-iodobenzene, the formylation would be directed to the position ortho to the activating butoxy group.

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. rsc.orgmdpi.com The reaction is generally effective for activated systems, and the butoxy group in the precursor would facilitate this electrophilic substitution. mdpi.com The reaction proceeds via an electrophilic attack of the dichloromethyliminium ion on the aromatic ring, followed by hydrolysis to yield the aldehyde.

Duff Reaction : The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgsemanticscholar.org This reaction involves an initial aminomethylation followed by an intramolecular redox reaction and subsequent hydrolysis to form the aldehyde. wikipedia.org While effective for phenols, its application to an alkoxy derivative would be less direct and it is often noted for having low yields. wikipedia.orgecu.edu

Rieche Formylation : This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst such as TiCl₄ or SnCl₄. It is a powerful formylation technique that can be applied to a range of aromatic and heterocyclic compounds. The high reactivity, however, requires careful control to avoid side reactions, especially with poly-functionalized substrates.

Table 1: Comparison of Aromatic Formylation Reactions

| Reaction | Formylating Agent | Typical Substrate | Key Features |

| Vilsmeier-Haack | POCl₃ / DMF | Electron-rich aromatics, heterocycles | Mild conditions; suitable for activated rings. rsc.orgmdpi.com |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Directs formylation ortho to the hydroxyl group; often low yields. wikipedia.orgsemanticscholar.orgecu.edu |

| Rieche Formylation | Dichloromethyl methyl ether / Lewis Acid | Activated and unactivated aromatics | High reactivity; requires careful control of conditions. |

The precursor, (5-bromo-2-butoxy-3-iodophenyl)methanol, would be synthesized first. This alcohol can then be oxidized to the target aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

Dess-Martin periodinane (DMP)

This approach separates the challenges of ring substitution from the installation of the aldehyde, providing a more controlled synthetic pathway.

Optimized Synthetic Routes for this compound

A plausible and logical stepwise synthesis would begin with a commercially available, less complex aromatic compound, sequentially adding the required functional groups. A likely starting point is 4-bromophenol.

The proposed synthetic sequence is outlined below:

Iodination of 4-bromophenol : The starting phenol (B47542) is first iodinated. The hydroxyl group is a strong activating and ortho-, para-directing group. To achieve iodination at the ortho position, a reagent like N-iodosuccinimide (NIS) or iodine with an oxidizing agent can be used, yielding 4-bromo-2-iodophenol (B1279099).

Williamson Ether Synthesis : The phenolic hydroxyl group of 4-bromo-2-iodophenol is then alkylated to form the butoxy ether. This is typically achieved by reacting the phenol with 1-bromobutane (B133212) in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. This step produces the key intermediate, 1-bromo-4-butoxy-2-iodobenzene.

Formylation : The final step is the introduction of the aldehyde group. As discussed previously, a Vilsmeier-Haack reaction on 1-bromo-4-butoxy-2-iodobenzene would be a suitable method. The electron-donating butoxy group directs the formylation to the vacant ortho position (position 3), yielding the final product, this compound.

Table 2: Proposed Stepwise Synthetic Route

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Bromophenol | N-Iodosuccinimide (NIS), Acetonitrile | 4-Bromo-2-iodophenol |

| 2 | 4-Bromo-2-iodophenol | 1-Bromobutane, K₂CO₃, Acetone | 1-Bromo-4-butoxy-2-iodobenzene |

| 3 | 1-Bromo-4-butoxy-2-iodobenzene | POCl₃, DMF, then H₂O workup | This compound |

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a later step. For this compound, this approach is less common than a linear sequence due to the difficulty of coupling two highly substituted aromatic rings.

Theoretically, a convergent strategy could involve:

Fragment A : A boronic acid derivative, such as (2-butoxy-3-formylphenyl)boronic acid.

Fragment B : A di-halogenated aromatic, like 1,4-dibromo-2-iodobenzene.

These fragments could then be coupled using a palladium-catalyzed cross-coupling reaction like the Suzuki coupling. This would be followed by a final halogenation step. However, the synthesis of the required complex fragments and the potential for low coupling yields make this approach more challenging and less efficient than a stepwise route for this specific target.

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key considerations include:

Atom Economy : Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. For instance, catalytic oxidation methods are superior to those using stoichiometric chromium-based reagents like PCC.

Use of Safer Solvents : Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as acetone, ethanol, or, where possible, water. mdpi.com

Catalysis over Stoichiometric Reagents : Employing catalytic methods, such as in cross-coupling reactions or catalytic oxidations, reduces waste compared to using stoichiometric amounts of reagents.

Energy Efficiency : Performing reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Reduction of Derivatives : Minimizing the use of protecting groups to reduce the number of synthetic steps, thereby saving reagents and reducing waste. The proposed stepwise synthesis avoids protecting groups, aligning with this principle.

By integrating these principles, the synthesis can be optimized not only for yield and purity but also for environmental impact.

Green Chemistry Considerations in Synthetic Design

Solvent Selection and Minimization

The choice of solvent is critical in electrophilic aromatic substitution reactions as it can significantly influence reaction rates, selectivity, and the ease of product isolation. For the halogenation of alkoxy-substituted benzaldehydes, a range of solvents can be considered, each with its own advantages and disadvantages.

Non-polar solvents such as carbon tetrachloride and hexane (B92381) are often used in halogenation reactions. However, their use is increasingly being scrutinized due to environmental and safety concerns. Dichloromethane is another common solvent that can offer good solubility for many organic substrates and reagents.

More environmentally benign solvent choices are gaining prominence. For instance, alcohols can be employed, though their reactivity with certain halogenating agents needs to be carefully evaluated. The use of greener solvents is a key aspect of modern chemical process development, aiming to minimize the environmental footprint of the synthesis.

Research into solvent effects on similar halogenation reactions provides valuable insights. For example, studies on the bromination of aromatic compounds have explored various solvents to optimize yield and selectivity. The ideal solvent should not only facilitate the desired reaction but also allow for straightforward product purification, often through crystallization, which is a preferred method on a larger scale to avoid the complexities of chromatography.

Table 1: Solvent Considerations for Aromatic Halogenation

| Solvent Class | Examples | Advantages | Disadvantages |

| Non-polar Aprotic | Hexane, Cyclohexane | Inert, can facilitate easy product precipitation. | Poor solubility for some polar reactants and catalysts. |

| Halogenated | Dichloromethane, Chloroform | Good solubility for a wide range of organic compounds. | Environmental and health concerns. |

| Polar Aprotic | Acetonitrile | Can stabilize charged intermediates. | Can be difficult to remove completely. |

| Polar Protic | Acetic Acid, Alcohols | Can act as a proton source or sink. | May react with some reagents. |

Minimizing solvent usage is another crucial aspect of green chemistry. Concentrated reaction conditions, where feasible, reduce solvent waste and can sometimes lead to faster reaction rates. However, this must be balanced with the need for adequate heat transfer and mixing, especially during scale-up.

Catalyst Efficiency and Recyclability

The use of catalysts is fundamental in modern organic synthesis to enhance reaction rates and selectivities. In the context of aromatic halogenation, both Lewis acid and solid acid catalysts are commonly employed.

For the bromination step, catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are traditionally used to activate the bromine molecule, making it a more potent electrophile. However, these homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and waste generation.

To address these challenges, significant research has focused on the development of heterogeneous and recyclable catalysts. Zeolites and metal oxides, for instance, have shown promise as catalysts for aromatic bromination. rsc.org These solid catalysts can be easily recovered by filtration and potentially reused, making the process more sustainable and cost-effective. For example, an Fe₂O₃/zeolite catalyst system has been demonstrated for the bromination of non-activated aromatic compounds, where FeBr₃ is formed in situ. rsc.org

For the subsequent iodination step, various methods can be employed. One common approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid. Recent advancements have also explored the use of recyclable iodine(III) oxidants immobilized on polymers for C-H bond functionalization, which could be applicable to the synthesis of the target molecule. researchgate.net

The efficiency of a catalyst is not only measured by the yield of the desired product but also by its turnover number (TON) and turnover frequency (TOF). A high TON indicates that a small amount of catalyst can produce a large amount of product, which is economically and environmentally advantageous.

Table 2: Comparison of Catalytic Systems for Aromatic Halogenation

| Catalyst Type | Example | Advantages | Disadvantages | Recyclability |

| Homogeneous Lewis Acid | FeBr₃, AlCl₃ | High activity. | Difficult to separate from product, often not recyclable. | Poor |

| Heterogeneous Solid Acid | Zeolites, Fe₂O₃/Zeolite rsc.org | Easy separation, potential for recyclability. rsc.org | May have lower activity than homogeneous counterparts. | Good rsc.org |

| Polymer-supported Reagents | Immobilized Iodine(III) oxidants researchgate.net | Recyclable, reduced metal contamination in product. researchgate.net | Can have lower loading capacity, potential for leaching. | Good researchgate.net |

The ability to recycle a catalyst over multiple reaction cycles without a significant loss in activity is a key metric for its industrial viability. Research often includes recyclability studies where the catalyst is recovered and reused for several runs, with the product yield being monitored in each cycle.

Scale-Up Considerations and Process Optimization

Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. What works well in a small flask may not be directly transferable to a large reactor. Key considerations for the scale-up of the synthesis of this compound include reaction kinetics, heat management, mass transfer, and process safety.

The order of the halogenation steps is a critical process parameter. Introducing the bromine atom first, followed by iodination, is often the preferred route. This is because the directing effects of the butoxy and aldehyde groups, along with the newly introduced bromine, can favor the desired regiochemistry for the subsequent iodination.

Process Optimization involves systematically varying reaction parameters to find the optimal conditions that provide the highest yield and purity in the shortest time. This can include:

Temperature: Halogenation reactions are often exothermic, and careful temperature control is necessary to prevent side reactions and ensure safety.

Reaction Time: Monitoring the reaction progress is crucial to determine the point of maximum product formation and avoid the formation of impurities from over-reaction.

Reagent Stoichiometry: Using the correct molar ratios of reactants and catalysts is essential for an efficient reaction.

Heat Management becomes increasingly important on a larger scale. The surface-area-to-volume ratio of a reactor decreases as its size increases, which can make it more difficult to dissipate the heat generated by an exothermic reaction. Proper reactor design and cooling systems are vital to prevent thermal runaways.

Mass Transfer limitations can also arise during scale-up, particularly in heterogeneous catalytic systems. Ensuring efficient mixing is crucial to bring the reactants into contact with the catalyst surface.

Finally, a thorough safety assessment is paramount before any scale-up is attempted. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for any hazardous side reactions.

By carefully considering these synthetic methodologies, from the molecular level of solvent and catalyst choice to the macroscopic challenges of process scale-up, a robust and efficient synthesis for this compound can be developed.

Chemical Reactivity and Transformational Chemistry of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aldehyde, and the bromo, iodo, and butoxy substituents on the benzene ring. The aldehyde group is the primary site of reactivity, susceptible to nucleophilic attack and oxidation-reduction reactions. The substituents on the aromatic ring modulate the reactivity of the aldehyde through a combination of electronic and steric effects. The bromo and iodo groups are electron-withdrawing via induction and weakly deactivating, while the butoxy group is electron-donating through resonance and activating. The ortho-butoxy group and the adjacent bulky iodine atom also exert significant steric hindrance around the aldehyde functionality.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Butoxy 3 Iodobenzaldehyde and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For 5-Bromo-2-butoxy-3-iodobenzaldehyde, the spectra would be dominated by vibrations of the aldehyde, butoxy, and substituted benzene (B151609) ring moieties.

Key expected vibrational modes would include:

C=O Stretch: The aldehyde carbonyl group (C=O) typically exhibits a strong, sharp absorption band in the IR spectrum. For aromatic aldehydes, this band is generally observed around 1705-1685 cm⁻¹. pressbooks.pub The conjugation with the benzene ring slightly lowers the frequency compared to aliphatic aldehydes.

C-H Stretches:

Aldehydic C-H: Two characteristic, but weaker, C-H stretching bands are expected around 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹. pressbooks.pub The latter is often sharp and distinct.

Aromatic C-H: Stretching vibrations from the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹. docbrown.info

Aliphatic C-H: The butoxy group will show strong C-H stretching absorptions from its CH₂ and CH₃ groups in the 2960-2850 cm⁻¹ region.

C-O-C Stretch: The ether linkage of the butoxy group will produce characteristic C-O-C stretching bands, typically in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretches: Vibrations within the benzene ring usually result in several bands in the 1600-1450 cm⁻¹ region. docbrown.info

C-Br and C-I Stretches: The carbon-halogen bonds will have stretching vibrations at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. The C-Br stretch is expected in the 680-515 cm⁻¹ range, and the C-I stretch at even lower wavenumbers, generally between 600-500 cm⁻¹.

For comparison, experimental data for the related compound 5-Bromo-2-hydroxybenzaldehyde shows characteristic IR peaks that can serve as a reference. nih.govnist.gov The replacement of the hydroxyl group with a butoxy group would primarily introduce strong aliphatic C-H and C-O-C stretching bands, while slightly altering the electronic environment of the ring and the carbonyl group.

Table 1: Predicted Prominent IR/Raman Peaks for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aldehyde C-H | ~2860 and ~2760 | Stretch |

| Aldehyde C=O | ~1700 | Stretch |

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H (butoxy) | 2960-2850 | Stretch |

| Aromatic C=C | 1600-1450 | Ring Stretch |

| Ether C-O-C (butoxy) | 1300-1000 | Stretch |

| C-Br | 680-515 | Stretch |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated system of the benzaldehyde (B42025) ring and the carbonyl group.

π → π Transitions:* These are typically high-intensity absorptions. The extended conjugation of the benzene ring with the aldehyde group will result in strong absorption bands. The presence of the butoxy group (an auxochrome) and the halogen atoms will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. Generally, auxochromes like the alkoxy group cause a bathochromic (red) shift, moving the absorption to longer wavelengths. libretexts.org

n → π Transitions:* The non-bonding electrons on the carbonyl oxygen can be excited to an anti-bonding π* orbital. This transition is symmetry-forbidden and results in a weak absorption band at a longer wavelength than the π → π* transitions. rsc.org

Studies on similar molecules like nitrobenzaldehydes show that weak n → π* transitions occur at lower energies (longer wavelengths), while more intense π → π* transitions dominate at higher energies (shorter wavelengths). rsc.org The solvent can also influence the position of these peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Currently, there are no publicly available crystal structures for this compound.

However, analysis of related structures, such as 2-bromo-3-hydroxybenzaldehyde and other substituted benzaldehydes, provides insight into the likely molecular conformation. researchgate.netresearchgate.net It is expected that the aldehyde group and the benzene ring would be largely coplanar to maximize conjugation. The heavy bromine and iodine atoms would significantly influence the crystal packing through halogen bonding and other intermolecular interactions. The flexible butoxy group might exhibit conformational disorder within the crystal lattice. A full crystallographic study would be required to determine the precise bond lengths, bond angles, and intermolecular packing arrangement.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules—those that are non-superimposable on their mirror images. The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a CD or ORD spectrum.

To apply this technique, a chiral derivative would need to be synthesized. This could be achieved, for example, by reacting the aldehyde with a chiral reagent to introduce a stereocenter. The resulting chiral derivatives would then be suitable for analysis by chiroptical methods. nih.govnih.govrsc.org The CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum, providing information about the stereochemistry of the newly formed chiral center(s). Without the synthesis and isolation of such derivatives, no chiroptical data can be discussed.

Computational and Theoretical Investigations of 5 Bromo 2 Butoxy 3 Iodobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, combined with a basis set like 6-311++G(d,p), is commonly employed for reliable geometry optimization and electronic property calculation of aromatic compounds. nih.govresearchgate.netresearchgate.net

For 5-bromo-2-butoxy-3-iodobenzaldehyde, DFT calculations would be used to determine the ground-state molecular geometry by finding the minimum energy structure on the potential energy surface. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. The presence of bulky iodine and bromine atoms, along with the electron-donating butoxy group and the electron-withdrawing aldehyde group, creates a complex electronic environment that influences the geometry of the benzene (B151609) ring, causing slight deviations from a perfect hexagonal structure.

Predicted Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)) Note: The following data is predictive, based on typical values for similar substituted benzene derivatives.

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide a higher level of theoretical accuracy. These methods are often used to generate benchmark data to validate the results obtained from more computationally efficient DFT functionals, ensuring the chosen DFT method is appropriate for the system under study.

Conformer Analysis and Energetic Profiles

The presence of the flexible butoxy group introduces several degrees of rotational freedom, leading to multiple possible conformers. The key rotations are around the C(ring)-O bond and the various C-C bonds within the butyl chain. Additionally, the aldehyde group can orient itself relative to the butoxy group (syn or anti).

A conformer analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This maps out the potential energy surface of the molecule. From this analysis, the global minimum energy conformer—the most stable and thus most populated structure at equilibrium—can be identified. The energy differences between various stable conformers (local minima) and the energy barriers for rotation (saddle points) can also be determined. Studies on similar molecules have successfully used this approach to find the most stable conformations. researchgate.net

Reaction Mechanism Studies (Transition State Analysis)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate various reactions, such as nucleophilic addition to the aldehyde carbonyl, or regioselective cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira) at the C-Br or C-I bonds. The C-I bond is significantly weaker than the C-Br bond, suggesting that cross-coupling would preferentially occur at the iodine position.

To study a reaction, computational methods are used to locate the structures of the reactants, products, and, crucially, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, providing insight into the reaction kinetics. Methods like eigenvector following are used to confirm the nature of the transition state.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations allow for the accurate prediction of various spectroscopic properties, which can aid in the characterization of the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show a singlet for the aldehyde proton around 9.8-10.2 ppm. The aromatic protons would appear as distinct signals, with their shifts influenced by the electronic effects of all three substituents. The butoxy group would show characteristic signals in the aliphatic region.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies help in assigning the peaks observed in an experimental IR spectrum. For this molecule, strong characteristic peaks are expected for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and vibrations corresponding to the C-Br and C-I bonds at lower wavenumbers. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by simulating the excitation of electrons from occupied to unoccupied orbitals. nih.govresearchgate.net The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

Predicted Spectroscopic Data Note: These are estimated values based on computational studies of analogous compounds.

Molecular Docking and Dynamics Simulations

Given its functional groups, this compound could be of interest as a fragment or intermediate in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred binding mode of a molecule to a biological target, typically a protein or enzyme. researchgate.netnih.gov The molecule would be placed into the active site of a target protein, and its orientation and conformation would be scored based on binding energy, predicting its potential as an inhibitor.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time (from nanoseconds to microseconds). windows.net MD simulations provide a dynamic view of the interactions, such as hydrogen bonds and hydrophobic contacts, and can calculate binding free energies, offering a more rigorous assessment of the binding affinity. windows.net These simulations are crucial for rational drug design and for understanding how a molecule might exert a biological effect at the atomic level.

Potential Applications and Research Directions in Chemical Science

Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on 5-Bromo-2-butoxy-3-iodobenzaldehyde makes it an excellent starting material for the synthesis of intricate organic molecules. The aldehyde group serves as a point for carbon-carbon bond formation and elaboration, while the two different halogen atoms allow for selective and sequential cross-coupling reactions.

Precursor for Advanced Heterocyclic Compounds

The aldehyde functionality is a key feature that enables the synthesis of a wide array of heterocyclic systems through condensation reactions with various dinucleophiles. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles or pyridazines, while condensation with thiosemicarbazide (B42300) can be a gateway to thiadiazoles. sciepub.comresearchgate.net Research on analogous compounds like 5-bromosalicylaldehyde (B98134) has shown that the aldehyde group readily reacts to form Schiff bases, which are crucial intermediates for building more complex heterocyclic structures such as thiazoles and pyridines. researchgate.net

The general synthetic pathway often involves an initial condensation with the aldehyde, followed by an intramolecular cyclization that may involve one of the halogen atoms, or the subsequent modification of the halogens to facilitate cyclization. The butoxy group, being relatively inert, primarily modulates the solubility and electronic nature of the final heterocyclic product. The presence of both bromine and iodine offers the potential for regioselective functionalization to build fused or multi-substituted heterocyclic frameworks.

Intermediate for Natural Product Total Synthesis

While no published total synthesis has explicitly reported the use of this compound, its structure is emblematic of the kind of highly decorated intermediate required for the efficient synthesis of complex natural products. researchgate.net Many natural products, particularly those of marine origin or polyketide-derived compounds, feature highly substituted aromatic cores.

This compound offers a pre-functionalized aromatic ring that can be elaborated upon in a controlled manner:

Aldehyde Group : Can be used for chain extension through Wittig reactions, aldol (B89426) condensations, or as a directing group for ortho-lithiation.

Halogen Groups : The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is particularly advantageous. The C-I bond is more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the selective introduction of a molecular fragment at the 3-position. The less reactive C-Br bond at the 5-position can be targeted in a subsequent coupling step, enabling a stepwise and convergent assembly of a complex target molecule.

Applications in Materials Chemistry

The field of materials science constantly seeks novel organic molecules that can serve as monomers or precursors for materials with tailored electronic, optical, or physical properties. The combination of functionalities in this compound makes it a promising candidate for developing new organic materials. evitachem.com

Monomer for Polymer Synthesis (e.g., through aldehyde or halogen reactivity)

The dihalogenated nature of this compound allows it to function as an AB-type or AA-type monomer in polymerization reactions. Specifically, metal-catalyzed polycondensation reactions, such as Suzuki or Heck polycouplings, can utilize the two halogen sites to form conjugated polymers. The resulting polymers would feature a repeating aromatic unit with pendant butoxy and aldehyde groups.

These side groups play a crucial role in determining the properties of the polymer. The butoxy group enhances solubility in organic solvents, which is critical for solution-based processing and film formation. The aldehyde group can be retained in the final polymer for post-polymerization modification, allowing for the grafting of other functional units or for cross-linking the polymer chains. A related compound, 5-bromo-2-iodobenzaldehyde, has been identified as a building block for materials used in blue light-emitting applications, highlighting the potential of this structural motif in polymer chemistry. apolloscientific.co.uk

Precursor for Functional Organic Materials (e.g., optoelectronic, supramolecular)

The electronic characteristics of this compound suggest its utility as a precursor for functional organic materials with applications in optoelectronics. The molecule possesses an electron-donating butoxy group and an electron-withdrawing aldehyde group, creating an intrinsic electronic push-pull system. When incorporated into larger conjugated systems like oligomers or polymers, this push-pull character can lead to materials with small band gaps, making them suitable for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Furthermore, the aldehyde group is a well-known site for forming reversible covalent bonds or strong hydrogen bonds, making the molecule a candidate for designing supramolecular assemblies. By reacting it with molecules containing amine or hydrazine functionalities, it is possible to create self-assembling systems like helical polymers or molecular cages driven by imine bond formation.

Role in Catalysis and Ligand Design

The development of new ligands is central to advancing homogeneous catalysis. This compound serves as a versatile scaffold for the synthesis of sophisticated ligands. While specific research is limited, its potential is evident from its inclusion in chemical supplier catalogs under the "Catalysts and Ligands" category. bldpharm.com

The bromo and iodo substituents can be replaced with coordinating groups, most commonly phosphine (B1218219) moieties, through cross-coupling reactions or lithiation followed by reaction with a chlorophosphine. The ability to perform these substitutions sequentially allows for the creation of unique bidentate or even tridentate ligands. For example, one could selectively replace the iodine with a diphenylphosphine (B32561) group and subsequently transform the aldehyde into another coordinating arm, resulting in a P,O-chelate ligand. Such ligands are highly sought after for a range of catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. The butoxy group can sterically tune the catalytic pocket, influencing the selectivity and activity of the final metal-ligand complex.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products/Applications |

| Aldehyde | Condensation | Schiff bases, imines, hydrazones |

| Wittig Reaction | Alkenes for chain extension | |

| Grignard/Organolithium Addition | Secondary alcohols | |

| Reductive Amination | Amines | |

| Iodo Group | Suzuki Coupling | Biaryls, conjugated systems |

| Sonogashira Coupling | Aryl alkynes | |

| Heck Coupling | Stilbene derivatives | |

| Stille Coupling | Organotin-coupled products | |

| Bromo Group | Cross-Coupling (under harsher conditions than Iodo) | Stepwise functionalization |

| Lithiation | Aryllithium intermediates | |

| Butoxy Group | Property Modification | Enhances solubility, influences electronic properties |

Synthesis of Ligands for Transition Metal Catalysis

The presence of both bromine and iodine atoms on the aromatic ring of this compound makes it an excellent precursor for the synthesis of sophisticated ligands for transition metal catalysis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-B) bonds allows for selective and sequential cross-coupling reactions. nih.gov This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the controlled introduction of various functionalities.

Typically, the C-I bond is more reactive towards oxidative addition to a low-valent transition metal center (e.g., palladium(0) or nickel(0)) than the C-Br bond. This allows for the selective substitution of the iodine atom in a first cross-coupling step, leaving the bromine atom intact for a subsequent transformation. nih.gov This stepwise approach can be exploited to synthesize bidentate or pincer-type ligands with well-defined geometries. For instance, a phosphine group could be introduced at the iodine position via a Suzuki, Stille, or Sonogashira coupling, followed by the introduction of another donor group at the bromine position. nih.govsigmaaldrich.com The butoxy group, being ortho to the iodine, can exert steric influence on the coordination sphere of the resulting metal complex, potentially enhancing catalytic activity and selectivity. The aldehyde functionality can be further elaborated to introduce additional coordinating atoms or to attach the ligand to a solid support.

Table 1: Potential Sequential Cross-Coupling Reactions for Ligand Synthesis

| Step | Reagent/Catalyst | Functional Group Introduced |

| 1 | R-B(OH)₂, Pd catalyst | Aryl or Alkyl group |

| 2 | R₂PH, Pd or Ni catalyst | Phosphine group |

| 3 | R-NH₂, Buchwald-Hartwig amination | Amino group |

This table represents a hypothetical reaction sequence based on established cross-coupling methodologies.

Precursor for Organocatalysts

The aldehyde group in this compound is a key functional handle for the construction of organocatalysts. Aldehydes are common starting points for the synthesis of chiral amines, imidazolones, and other scaffolds known to be effective in asymmetric catalysis. acs.orgbeilstein-journals.org For example, condensation of the aldehyde with a chiral primary amine can furnish a chiral imine, which can then be reduced to a secondary amine. This secondary amine, often in conjunction with other functional groups, can act as a catalyst for a variety of transformations, such as Michael additions, aldol reactions, and Mannich reactions. beilstein-journals.org

The bromo and iodo substituents on the aromatic ring can be retained to modulate the electronic properties of the catalyst or can be further functionalized to introduce additional catalytic or recognition sites. This could lead to the development of multifunctional organocatalysts where the halogen atoms participate in halogen bonding interactions, influencing the stereochemical outcome of a reaction.

Development of Novel Synthetic Reagents and Methodologies

The polyfunctional nature of this compound makes it an attractive building block for the development of novel synthetic reagents and methodologies. nih.gov Its distinct functional groups can be selectively transformed to create complex molecular architectures in a controlled manner. For instance, the aldehyde can be converted into a variety of other functional groups, such as an alcohol, a carboxylic acid, or a nitrile, each opening up new avenues for further synthetic elaboration.

The presence of two different halogens allows for participation in sequential and site-selective cross-coupling reactions, a powerful tool for the construction of complex organic molecules. nih.gov This feature is particularly valuable in the synthesis of pharmaceuticals and advanced materials where precise control over the molecular structure is paramount.

Future Research Perspectives and Challenges

Exploration of Underexplored Reactivity

While the reactivity of the individual functional groups in this compound is well-understood in simpler contexts, their interplay within this specific molecule remains largely unexplored. Future research should focus on systematically investigating the chemoselectivity of reactions involving this compound. For example, understanding the conditions under which the aldehyde can be reacted without affecting the halogen substituents, or vice-versa, is crucial for its effective utilization.

Furthermore, the potential for the bromo and iodo groups to participate in halogen bonding as a means of controlling reaction stereoselectivity is a promising area for future investigation. The development of catalytic systems that can differentiate between the C-Br and C-I bonds with even greater selectivity will further enhance the synthetic utility of this compound.

Integration into Flow Chemistry or Automated Synthesis

The well-defined reactivity of the functional groups in this compound makes it a suitable candidate for integration into flow chemistry and automated synthesis platforms. vapourtec.comamt.uk Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. acs.org

For instance, a multi-step synthesis involving sequential cross-coupling reactions at the iodo and bromo positions could be readily adapted to a flow process. mdpi.com Reagents could be introduced sequentially in different reactor coils, allowing for precise control over reaction times and temperatures at each step. This would enable the rapid and efficient synthesis of a library of derivatives for applications in drug discovery or materials science. The aldehyde functionality also provides a convenient handle for immobilization on a solid support, which is often advantageous for flow chemistry applications. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-butoxy-3-iodobenzaldehyde?

- Synthesis typically involves sequential halogenation and alkoxylation. For example:

Bromination : Start with 2-butoxybenzaldehyde, brominate at the 5-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst in CCl₄).

Iodination : Introduce iodine at the 3-position via electrophilic substitution using I₂ in the presence of HNO₃/H₂SO₄ as an oxidizing agent .

- Key considerations : Monitor reaction temperatures (e.g., 0–5°C for bromination) and use inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm substitution patterns (¹H NMR for butoxy protons, ¹³C NMR for carbonyl and halogenated carbons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected M⁺: ~369 g/mol).

- HPLC : Assess purity (>95% for research-grade material) using a C18 column with UV detection at 254 nm .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly distinguishing between aromatic protons and butoxy group resonances.

- Cross-validate with FT-IR to confirm carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies optimize iodination efficiency in multi-halogenated benzaldehydes?

- Catalytic systems : Use CuI or Pd(OAc)₂ to enhance regioselectivity during iodination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction rates.

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., -20°C) favor kinetic products (para/ortho substitution), while higher temperatures may shift selectivity .

Q. How does the butoxy group influence reactivity in cross-coupling reactions?

- The electron-donating butoxy group activates the aromatic ring toward electrophilic substitution but may hinder transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric hindrance.

- Workaround : Protect the aldehyde as an acetal before coupling, then deprotect post-reaction .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-I bonds to assess hydrolytic stability.

- Molecular dynamics simulations : Model solvation effects in aqueous/organic mixtures to predict degradation pathways .

Q. How can contradictory results in catalytic applications be systematically analyzed?

- Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature).

- Use principal component analysis (PCA) to identify outliers in spectral or chromatographic data .

Methodological Tables

| Reaction Step | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 0°C, 12h | 78% | |

| Iodination | I₂, HNO₃, H₂SO₄, 25°C, 6h | 65% | |

| Aldehyde Protection | Ethylene glycol, p-TsOH, toluene, reflux | 90% |

| Analytical Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H, CHO), δ 4.05 (t, 2H, OCH₂) | Confirm aldehyde/butoxy |

| HRMS (ESI⁺) | m/z 368.8762 [M+H]⁺ | Molecular weight verification |

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.